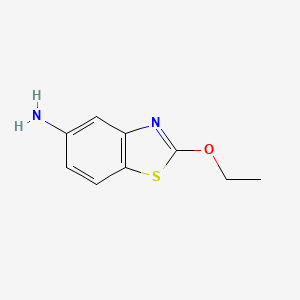

2-Ethoxy-1,3-benzothiazol-5-amine

CAS No.:

Cat. No.: VC17867358

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2OS |

|---|---|

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 2-ethoxy-1,3-benzothiazol-5-amine |

| Standard InChI | InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |

| Standard InChI Key | KQFKSWPSLYBPGX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC2=C(S1)C=CC(=C2)N |

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity. In 2-ethoxy-1,3-benzothiazol-5-amine, the ethoxy (-OCHCH) and amine (-NH) groups introduce steric and electronic modifications:

-

Ethoxy group: Enhances lipophilicity and influences electron density via inductive effects .

-

Amine group: Provides a site for nucleophilic reactions, enabling functionalization (e.g., acylation, alkylation) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 194.26 g/mol | |

| SMILES | CCOc1nc2cc(N)ccc2s1 | |

| logP (Partition Coefficient) | 2.1 (Predicted) |

Synthetic Methodologies

Ring Formation Strategies

The benzothiazole core is typically synthesized via cyclization of o-aminothiophenol derivatives. For 2-ethoxy-1,3-benzothiazol-5-amine, key steps include:

-

Cyclization: Reaction of 4-amino-3-ethoxythiophenol with carbonyl sources (e.g., aldehydes) under acidic conditions .

-

Functionalization: Introduction of the ethoxy group via nucleophilic substitution using ethyl halides.

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance yield (reported >75%) and purity. Catalytic systems, such as Cu(I)/ligand complexes, improve regioselectivity during ethoxy group installation .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The amine group undergoes reactions with:

-

Acyl chlorides: Forms amides (e.g., ) for drug candidate libraries .

-

Sulfonyl chlorides: Yields sulfonamides with enhanced bioavailability .

Oxidation and Reduction

-

Oxidation: Using converts the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties.

-

Reduction: Catalytic hydrogenation (Pd/C) saturates the thiazole ring, generating dihydrobenzothiazole analogs .

Applications in Scientific Research

Pharmaceutical Intermediate

2-Ethoxy-1,3-benzothiazol-5-amine is a precursor in kinase inhibitor synthesis. For example, derivatives target FLT-3 receptors in leukemia therapies .

Table 2: Bioactive Derivatives and Targets

| Derivative | Biological Target | Activity (IC) | Source |

|---|---|---|---|

| N-(5-tert-butyl-isoxazol-3-yl)-urea | FLT-3 kinase | 12 nM | |

| Metal chelates (e.g., Cu(II)) | Antimicrobial agents | MIC: 4 µg/mL |

Material Science

The compound’s fluorescence properties enable its use as a probe in polymer degradation studies .

Comparative Analysis with Structural Analogs

Halogen-Substituted Variants

-

6-Fluoro derivative: Increased electronegativity improves binding to hydrophobic enzyme pockets.

-

6-Methoxy derivative: Enhanced metabolic stability due to reduced oxidative dealkylation .

Table 3: Physicochemical Comparison

| Compound | logP | Water Solubility (mg/mL) |

|---|---|---|

| 2-Ethoxy-6-fluoro derivative | 2.5 | 0.8 |

| 2-Ethoxy-6-methoxy derivative | 1.9 | 1.2 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume